molecular formula C8H4FNO2 B1389672 2-Cyano-4-fluorobenzoic acid CAS No. 1214369-42-2

2-Cyano-4-fluorobenzoic acid

Cat. No. B1389672
CAS RN: 1214369-42-2
M. Wt: 165.12 g/mol
InChI Key: SVBQRUGIKCKEQZ-UHFFFAOYSA-N
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Description

2-Cyano-4-fluorobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of 2-Cyano-4-fluorobenzoic acid is C8H4FNO2 . It has a molecular weight of 165.12 g/mol .


Physical And Chemical Properties Analysis

2-Cyano-4-fluorobenzoic acid has a molecular weight of 165.12 g/mol . It has a topological polar surface area of 61.1 Ų .

Scientific Research Applications

Metabolic Pathways and Biodegradation

  • Metabolism in Anaerobic Bacteria :

    • The metabolism of fluorinated benzoates, closely related to 2-Cyano-4-fluorobenzoic acid, was investigated in anaerobic bacteria like Syntrophus aciditrophicus. It was found that these compounds undergo various transformations, including reductive dehalogenation, leading to the formation of metabolites like cyclohexadiene derivatives (Mouttaki, Nanny, & McInerney, 2008).
  • Biodegradation Studies :

Material Science and Chemistry

  • Liquid Crystal Research :

    • Compounds like 4-decyloxy-2-fluorobenzoic acid display unique properties relevant to material science, such as forming hydrogen-bonded liquid crystals. These materials are studied for their phase behavior and potential applications in advanced technologies (Missaoui et al., 2020).
  • Synthesis and Applications in Organic Chemistry :

    • Research on the synthesis of compounds like fluazolate, starting from materials including 2-chloro-4-fluorobenzoic acid, sheds light on the utility of such compounds in the synthesis of complex organic molecules (Hsieh, Lin, & Kuo, 2016).

Rare-Earth Metal-Organic Frameworks

  • In MOF Synthesis :
    • 2-Fluorobenzoic acid is extensively used in the synthesis of rare-earth metal-organic frameworks (MOFs), showing the potential for creating new materials with unique properties, such as fluorine-bridged clusters (Vizuet et al., 2021).

Electrochemical Studies

  • Adsorption Studies on Electrodes :
    • The adsorption behavior of fluorobenzoic acids, related to 2-Cyano-4-fluorobenzoic acid, on electrodes like Au(100) in acidic media has been investigated. This research is significant for understanding the interfacial properties of such compounds in electrochemical systems (Ikezawa, Yoshida, & Sekiguchi, 2001).

Safety and Hazards

2-Cyano-4-fluorobenzoic acid is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Relevant Papers

There are several papers and documents related to 2-Cyano-4-fluorobenzoic acid. For instance, it is mentioned in the context of organic synthesis and as an intermediate in pharmaceuticals, agrochemicals, and dyestuff fields .

properties

IUPAC Name

2-cyano-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBQRUGIKCKEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673521
Record name 2-Cyano-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-fluorobenzoic acid

CAS RN

1214369-42-2
Record name 2-Cyano-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-cyanobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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